
5-(Azidomethyl)-2-methylpyrimidine
Overview
Description
5-(Azidomethyl)-2-methylpyrimidine is an organic compound belonging to the class of azido-modified nucleosides. It is characterized by the presence of an azido group (-N₃) attached to a methylpyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2-methylpyrimidine typically involves the introduction of the azido group into a pre-existing pyrimidine structure. One common method includes the reaction of a 5-chloromethyl-2-methylpyrimidine precursor with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Triazoles: Formed via azide-alkyne cycloaddition.
Scientific Research Applications
5-(Azidomethyl)-2-methyl
Biological Activity
5-(Azidomethyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C7H8N4
- CAS Number : 1073428-44-0
- Molecular Weight : 164.17 g/mol
The compound features an azide functional group, which is known to participate in various chemical reactions, including click chemistry, making it a versatile building block in drug design and synthesis.
This compound exhibits biological activity through several mechanisms:
- Target Interactions : Similar compounds have been shown to bind with high affinity to various receptors, influencing multiple signaling pathways. For instance, it may interact with sirtuin proteins, which play critical roles in cellular regulation and metabolism.
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Biochemical Pathways : The compound impacts numerous biological processes such as:
- Antiviral Activity : It has been noted for its potential to inhibit viral replication.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.
- Antimicrobial Effects : Its structural features allow it to exhibit activity against a range of microbial pathogens .
Anticancer Activity
Recent studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
A549 (Lung) | 51.55 ± 1.71 | 24 hours |
HCT116 (Colon) | 54.50 ± 1.74 | 24 hours |
Hep-2 (Laryngeal) | No significant cytotoxicity observed | 24 hours |
These findings indicate that while the compound is cytotoxic to certain cancer cells, it may have selectivity that warrants further investigation .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. Its azide group may enhance its reactivity towards bacterial enzymes, leading to effective inhibition .
Case Studies and Research Findings
- Cellular Mechanisms : In vitro studies have shown that the compound modulates gene expression through interactions with histone deacetylases, influencing cellular metabolism and proliferation.
- Animal Models : Dosage studies in animal models revealed a dose-dependent response, where lower doses exhibited beneficial effects without significant toxicity, while higher doses led to adverse effects on liver and kidney functions .
- Stability and Degradation : Research indicates that the stability of this compound under physiological conditions allows for prolonged observation of its effects on cellular functions, making it a suitable candidate for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5-(Azidomethyl)-2-methylpyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cross-coupling reactions using triazine precursors and amines under mild conditions (e.g., methanol solvent, room temperature, nitrogen atmosphere). For example, 5-(4-Fluorophenyl)-2-methylpyrimidine was synthesized with a 57% yield by reacting triazine with amines in methanol, followed by purification via silica gel chromatography . Optimization involves adjusting stoichiometry, reaction time, and temperature.
- Key Parameters : Monitor reaction progress using TLC, and ensure complete conversion by adding excess amine if needed .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology :
- 1H/13C NMR : Confirm the azidomethyl group (δ ~3.5–4.0 ppm for CH2N3) and pyrimidine ring protons (δ ~6.5–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., observed m/z 160.0632 for a related compound vs. calculated 160.0634) .
- IR : Identify azide stretching vibrations (~2100 cm⁻¹) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodology : Store under inert gas (N2/Ar) at –20°C to prevent azide decomposition. Avoid exposure to light, moisture, or reducing agents. Use explosion-proof equipment due to azide reactivity .
Advanced Research Questions
Q. How can contradictions in reported reactivity of the azidomethyl group in cross-coupling reactions be resolved?
- Methodology : Compare solvent polarity, catalyst systems (e.g., Pd vs. Cu), and substituent effects. For instance, methanol may favor nucleophilic substitution, while polar aprotic solvents (DMF) could stabilize intermediates . Conduct kinetic studies under controlled conditions to isolate variables .
Q. What analytical methods are recommended for detecting trace azido impurities in this compound?
- Methodology : Use LC-MS/MS with a SCIEX Triple Quad™ system. For example, a validated method for azido impurities in sartan drugs employed C18 columns, 0.1% formic acid in water/acetonitrile mobile phases, and MRM transitions (e.g., m/z 335→217 for AZBT) . Optimize limits of detection (LOD < 1 ppm) via calibration curves.
Q. How can the bioorthogonal reactivity of this compound be leveraged for DNA modification studies?
- Methodology : Incorporate the compound into DNA via metabolic labeling (e.g., using nucleotide salvage pathways). Subsequent click chemistry with alkynes (e.g., dibenzocyclooctyne) enables conjugation to fluorescent probes or functional tags . Validate incorporation using gel electrophoresis or mass spectrometry .
Q. What strategies mitigate side reactions during functionalization of the azidomethyl group?
- Methodology :
- Protection/Deprotection : Temporarily mask the azide with photolabile groups (e.g., o-nitrobenzyl) to prevent unintended Staudinger or Huisgen reactions .
- Catalyst Screening : Test copper(I) stabilizers (e.g., TBTA) or ruthenium catalysts to enhance reaction specificity .
Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?
- Methodology : Perform DFT calculations to predict azide reactivity or dock the compound into target enzymes (e.g., methionine aminopeptidase). Molecular dynamics simulations can assess binding stability . Validate predictions with enzymatic assays (e.g., IC50 measurements) .
Q. Notes
Properties
IUPAC Name |
5-(azidomethyl)-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVHQOPLGOPEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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